molecular formula C12H11N3O B1287833 2-(Benzylamino)pyrimidine-5-carbaldehyde CAS No. 946778-44-5

2-(Benzylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1287833
CAS No.: 946778-44-5
M. Wt: 213.23 g/mol
InChI Key: LYCVAJMGIHAWPH-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C12H11N3O. It is characterized by a pyrimidine ring substituted with a benzylamino group at the 2-position and an aldehyde group at the 5-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)pyrimidine-5-carbaldehyde typically involves the reaction of 2-aminopyrimidine with benzyl chloride to form 2-(benzylamino)pyrimidine. This intermediate is then subjected to formylation to introduce the aldehyde group at the 5-position. The formylation can be achieved using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzylamino)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(benzylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and π-π interactions with biological macromolecules, while the aldehyde group can participate in covalent bonding with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyrimidine-5-carbaldehyde
  • 2-(Phenylamino)pyrimidine-5-carbaldehyde
  • 2-(Methylamino)pyrimidine-5-carbaldehyde

Uniqueness

2-(Benzylamino)pyrimidine-5-carbaldehyde is unique due to the presence of the benzylamino group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-(benzylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCVAJMGIHAWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589762
Record name 2-(Benzylamino)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946778-44-5
Record name 2-(Benzylamino)pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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